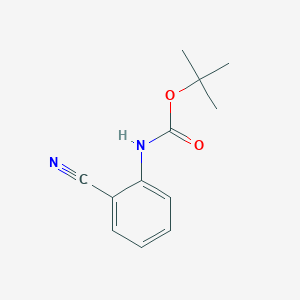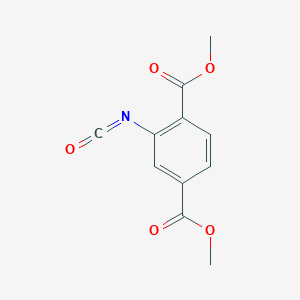![molecular formula C11H13NO3 B061709 2-[(4-methylbenzoyl)amino]propanoic Acid CAS No. 183559-35-5](/img/structure/B61709.png)
2-[(4-methylbenzoyl)amino]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylbenzoyl)amino]propanoic Acid, also known as MPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used as a research tool to study the mechanism of action of various enzymes and proteins. The purpose of
Wissenschaftliche Forschungsanwendungen
Solubility and Solvent Effects
Research conducted on similar compounds, like 2-amino-3-methylbenzoic acid, has focused on understanding their solubility in various solvents. This information is crucial for purification and application in chemical syntheses. For instance, the solubility of 2-amino-3-methylbenzoic acid was systematically studied across a range of solvents and temperatures, providing valuable data for its application in organic synthesis (Zhu et al., 2019).
Synthesis of Derivatives
There's significant interest in synthesizing derivatives of amino acids for their potential biological activities. Research has been conducted on the asymmetric synthesis of alanine derivatives via Michael addition reaction, highlighting the utility of amino acids and their derivatives in medicinal chemistry. One study demonstrated the synthesis of (S)-2-amino-3-((4-methylbenzyl)amino)propanoic acid and its investigation as an inhibitor, showcasing the relevance of such derivatives in drug discovery (Mkrtchyan et al., 2022).
Catalysis and Material Science
Compounds structurally related to "2-[(4-methylbenzoyl)amino]propanoic Acid" have been used in material science and catalysis. For example, amine compounds have been reacted with poly vinyl alcohol/acrylic acid hydrogels modified through radiation to form amine-treated polymers, enhancing their thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).
Computational Studies
Computational and structural studies on co-crystals involving similar compounds have been conducted to understand their reactivity and potential applications in the design of new materials. One study focused on a co-crystal of 2-aminobenzimidazole and a similar compound, providing insights into its structure and reactivity (Odame et al., 2018).
Eigenschaften
IUPAC Name |
2-[(4-methylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-5-9(6-4-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQFCOKRPYVJGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)